molecular formula C6H7NO3 B13876128 4,5-dimethyl-3H-1,3-oxazine-2,6-dione

4,5-dimethyl-3H-1,3-oxazine-2,6-dione

Cat. No.: B13876128
M. Wt: 141.12 g/mol
InChI Key: CTDMVKXECCUFNH-UHFFFAOYSA-N
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Description

4,5-Dimethyl-3H-1,3-oxazine-2,6-dione is a six-membered heterocyclic compound containing one oxygen and one nitrogen atom in its ring system. The structure features two methyl substituents at positions 4 and 5, along with two ketone groups at positions 2 and 6 (Figure 1). This compound belongs to the oxazine-dione family, which is characterized by its fused cyclic ether and amide-like functionalities.

Properties

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

IUPAC Name

4,5-dimethyl-3H-1,3-oxazine-2,6-dione

InChI

InChI=1S/C6H7NO3/c1-3-4(2)7-6(9)10-5(3)8/h1-2H3,(H,7,9)

InChI Key

CTDMVKXECCUFNH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=O)OC1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl-3H-1,3-oxazine-2,6-dione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of dimethylamine with diethyl oxalate followed by cyclization can yield the desired compound . The reaction typically requires a solvent such as toluene and may be catalyzed by acids or bases depending on the specific conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4,5-dimethyl-3H-1,3-oxazine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

4,5-dimethyl-3H-1,3-oxazine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-dimethyl-3H-1,3-oxazine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core and Substituent Analysis

The compound’s oxazine-dione core distinguishes it from other dione-containing heterocycles. Below is a structural comparison with key analogs:

Table 1: Structural Comparison of Dione-Containing Heterocycles
Compound Heterocycle Type Key Substituents Notable Structural Features
4,5-Dimethyl-3H-1,3-oxazine-2,6-dione Oxazine 4,5-dimethyl O and N in ring; compact, lipophilic core
Dihydroxypyrido-pyrazine-1,6-dione Pyrazine Hydroxyl, pyrido group Two N atoms; planar, polarizable core
Chromene-2,6-dione derivatives Chromene Dihydroxyphenyl groups Fused benzene-O ring; extended conjugation

Key Observations :

  • Oxazine vs. Pyrazine: The oxazine core (O and N) offers distinct electronic properties compared to pyrazine (two N atoms), influencing solubility and reactivity.
Table 2: Activity Comparison of Dione Derivatives
Compound Reported Activity/EC50 Mechanism/Application Reference
Dihydroxypyrido-pyrazine-1,6-dione (Compound 46) EC50 = 6 nM (antiviral) Metal-binding via azole motifs
Chromene-2,6-dione derivatives Antioxidant potential Radical scavenging via phenolic groups

Key Insights :

  • Pyrazine-diones (e.g., Compound 46) demonstrate high potency (EC50 = 6 nM) due to optimized substituents and metal-binding azole motifs . This suggests that modifying the oxazine-dione’s substituents (e.g., introducing azoles) could enhance activity.
  • Chromene-diones rely on hydroxyl groups for antioxidant effects, a feature absent in the methyl-substituted oxazine-dione .

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